4-Hydroxyisovaleric acid

説明

Contextualizing 4-Hydroxyisovaleric Acid within Mammalian and Microbial Metabolism

The significance of this compound is best understood through its roles in different biological contexts.

Mammalian Metabolism: In mammals, this compound is primarily known as a minor metabolite in the catabolism of the branched-chain amino acid leucine (B10760876). Its accumulation is a key indicator of the genetic disorder isovaleric acidemia, which results from a deficiency in the enzyme isovaleryl-CoA dehydrogenase. nih.govresearchgate.net The presence of this compound in these patients suggests that isovaleric acid undergoes omega-oxidation as an alternative metabolic route. nih.gov

Recent research has further elucidated the catabolism of 4-hydroxy acids (4-HAs) in mammals. Two specific acyl-CoA dehydrogenases, ACAD10 (mitochondrial) and ACAD11 (peroxisomal), have been identified as the primary enzymes responsible for breaking down these lipids. nih.govresearchgate.net These enzymes catalyze the conversion of 4-hydroxyacyl-CoAs into intermediates compatible with the standard fatty acid β-oxidation pathway. nih.gov Studies have also noted altered levels of this compound and other metabolites in conditions like COVID-19, pointing to modified amino acid metabolism during disease states. nih.gov

Microbial Metabolism: In the microbial world, this compound is a key intermediate in various bioconversion pathways. Engineered microorganisms, particularly Escherichia coli, have been developed to produce this compound at high titers from levulinic acid, a platform chemical derived from renewable cellulosic biomass. frontiersin.orgresearchgate.net This biotransformation is a critical step in the sustainable production of valuable chemicals.

Furthermore, this compound serves as a direct precursor to gamma-valerolactone (B192634) (GVL). GVL is considered a pivotal platform chemical and potential biofuel, and its synthesis often proceeds through the hydrogenation of levulinic acid to this compound, which then undergoes spontaneous dehydration and cyclization. researchgate.netfrontiersin.org Additionally, 4-HVA can be used as a monomer for the microbial synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, thereby improving their physical properties. frontiersin.org

| Organism Type | Metabolic Role of this compound | Key Pathway/Process |

| Mammals | Metabolite in leucine catabolism; biomarker for Isovaleric Acidemia. nih.govnih.gov | Omega-oxidation of isovaleric acid; Catabolism by ACAD10/ACAD11 enzymes. nih.govnih.gov |

| Microbes | Intermediate in biofuel production; Monomer for bioplastics. frontiersin.orgfrontiersin.org | Bioconversion of levulinic acid; Polyhydroxyalkanoate (PHA) biosynthesis. frontiersin.org |

Historical Perspectives on the Discovery and Initial Characterization of this compound

The discovery of this compound is intrinsically linked to the study of the human metabolic disorder isovaleric acidemia. In 1981, Truscott and colleagues first identified this compound, along with mesaconic acid, as novel metabolites in the urine of a patient with this condition. hmdb.canih.gov At the time, these compounds had not been previously reported as components of human metabolism. nih.gov

This discovery was significant as it provided evidence for an alternative metabolic pathway for isovaleric acid. The identification of this compound supported the hypothesis that methylsuccinic acid, also found in the urine of these patients, was formed through the omega-oxidation of isovaleric acid. nih.gov Subsequent research in 1984 led to the development of a simple and rapid method for the quantitative analysis of this compound by converting it to its corresponding lactone, 3-methylbutyrolactone, which was also detected in patients. nih.govnih.gov These early studies laid the foundation for understanding the pathophysiology of isovaleric acidemia and the broader metabolic pathways of branched-chain fatty acids.

Current Research Frontiers and Unanswered Questions Pertaining to this compound

Current research on this compound is advancing on both biotechnological and biomedical fronts.

Biotechnological Frontiers: A major focus is the optimization of microbial systems for the large-scale, cost-effective production of this compound from renewable feedstocks. frontiersin.org Researchers are engineering strains of E. coli to achieve high titers and productivity, with reported yields reaching up to 100 g/L in fermenters. researchgate.net The development of substrate-inducible, antibiotic-free plasmid systems represents a significant advance, making the process more suitable for industrial applications. frontiersin.org The ultimate goal is to establish this compound as a key platform chemical for producing GVL (a fuel additive and green solvent) and novel biopolymers. frontiersin.orgfrontiersin.org

| Engineered Strain | Substrate | Product Titer | Productivity | Molar Conversion | Reference |

| E. coli IRV750f | Levulinic Acid | 82 g/L | 3.4 g/L/h | 92% | Frontiers frontiersin.org |

| E. coli | Levulinic Acid | 100 g/L | 4.2 g/L/h | 92% | ResearchGate researchgate.net |

Biomedical Frontiers: In biomedical science, the recent characterization of the ACAD10 and ACAD11 enzymes has opened new avenues for investigating the metabolism of 4-hydroxy acids. nih.govresearchgate.net Key unanswered questions include the full spectrum of dietary and endogenous sources of 4-HAs and the physiological consequences of their dysregulation. The link between aberrant 4-HA metabolism and diseases such as diabetes, obesity, and liver dysfunction remains an active area of investigation. researchgate.net Furthermore, the role of this compound and related metabolites as potential biomarkers for inflammatory conditions like ulcerative colitis or systemic diseases such as COVID-19 is being explored, though the mechanisms are not yet fully understood. nih.govnogr.org

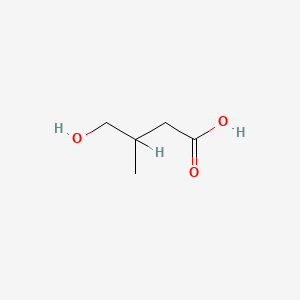

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYGEPZZMAXSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868426 | |

| Record name | 4-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77220-86-1 | |

| Record name | 4-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77220-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077220861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Genetics and Inherited Metabolic Disorders Involving 4 Hydroxyisovaleric Acid

Genetic Basis of Enzyme Deficiencies Affecting 4-Hydroxyisovaleric Acid Levels

Elevated levels of this compound are a key biochemical marker for Isovaleric Acidemia (IVA), an autosomal recessive inherited disorder of leucine (B10760876) metabolism. uva.nlmdpi.com This condition arises from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). uva.nlmdpi.com The primary cause of IVD deficiency lies in mutations within the IVD gene, which provides the blueprint for producing the IVD enzyme. nih.govpnas.org

Mutations in the Isovaleryl-CoA Dehydrogenase (IVD) Gene and their Impact on Protein Function

The IVD gene, located on chromosome 15q14-15, is composed of 12 exons. uva.nl Mutations in this gene are the genetic foundation of Isovaleric Acidemia. nih.govpnas.org The IVD enzyme plays a crucial role in the breakdown of proteins from the diet, specifically in processing the amino acid leucine. nih.govmaayanlab.cloud It catalyzes the third step in leucine's catabolic pathway: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. maayanlab.cloudcocukmetabolizma.com

Nearly 100 mutations in the IVD gene have been identified in individuals with Isovaleric Acidemia. maayanlab.cloud These mutations can be of various types, including missense, nonsense, splice-site, frameshift, deletions, and insertions. mdpi.comfrontiersin.org The consequence of these genetic alterations is a reduction or complete elimination of the IVD enzyme's activity. nih.govnih.gov This enzymatic block prevents the proper breakdown of leucine, leading to the accumulation of isovaleryl-CoA and its derivatives, such as isovaleric acid and 3-hydroxyisovaleric acid, to toxic levels in the body. uva.nlnih.govmaayanlab.cloud This buildup is responsible for the clinical manifestations of IVA, which can range from poor feeding and vomiting to severe neurological damage. nih.govuva.nl

The impact of a specific mutation on the IVD protein's function can vary significantly. Some mutations may lead to the production of an unstable enzyme that is rapidly degraded, while others might result in a stable but inactive enzyme. cocukmetabolizma.com For instance, certain missense mutations alter a single amino acid in the protein, which can disrupt substrate binding or the protein's three-dimensional structure, rendering it non-functional. uva.nl Recent structural studies using cryo-electron microscopy have provided atomic-level insights into how disease-associated mutations, such as A314V and E411K, can disrupt the binding of the FAD cofactor or distort the substrate pocket, leading to a significant reduction in enzymatic activity. uva.nl Splice-site mutations can lead to the incorrect removal of introns from the precursor mRNA, resulting in a truncated and non-functional protein. cocukmetabolizma.com

Allelic Heterogeneity and Genotype-Phenotype Correlations in Related Disorders

Isovaleric acidemia exhibits significant allelic heterogeneity, meaning that a large number of different mutations within the IVD gene can cause the disorder. uva.nlnih.gov This genetic variability contributes to the wide spectrum of clinical presentations observed in patients. uva.nlnih.gov Phenotypes can range from a severe, acute neonatal-onset form with high mortality to a milder, chronic intermittent form that may appear later in childhood, and even an asymptomatic form where individuals are identified through newborn screening but may never show clinical symptoms. nih.govcocukmetabolizma.comnih.gov

Establishing a clear genotype-phenotype correlation in IVA has been challenging due to this clinical and genetic heterogeneity. uva.nlnih.gov However, some correlations have been identified. For example, a common missense mutation, c.932C>T (p.A282V), is frequently associated with a mild, potentially asymptomatic phenotype in individuals detected through newborn screening. cocukmetabolizma.comnih.gov This mutation results in a partially active enzyme with altered catalytic properties. nih.gov In contrast, mutations that lead to a complete lack of IVD protein, such as certain frameshift or splice-site mutations, are often associated with the severe neonatal-onset phenotype. cocukmetabolizma.comfrontiersin.org

Computational analyses and structural modeling are increasingly being used to predict the severity of different mutations and improve genotype-phenotype correlations. nih.govnih.gov By analyzing the predicted impact of a mutation on protein stability and function, researchers can make more informed predictions about the likely clinical outcome for a patient. nih.govnih.gov For example, a study of Egyptian patients with IVA used computational tools to predict that certain missense variants were deleterious and destabilizing, which was consistent with the severe clinical phenotypes observed in the patients. uva.nlnih.govnih.gov

| Mutation | Type | Effect on Protein | Associated Phenotype | Reference |

|---|---|---|---|---|

| c.932C>T (p.A282V) | Missense | Partially active enzyme with altered catalytic properties | Mild, potentially asymptomatic | cocukmetabolizma.comnih.gov |

| c.1193G>A (p.R398Q) | Missense | Predicted to be deleterious and destabilizing | Severe | uva.nlnih.gov |

| c.ins386T | Frameshift | Likely results in a truncated, non-functional protein | Severe | uva.nl |

| c.144+1G>T | Splice-site | Causes aberrant splicing, leading to no detectable enzyme activity | Severe | researchgate.net |

| A314V | Missense | Disrupts FAD binding or distorts the substrate pocket | Severe, reduces enzymatic activity by over 80% | uva.nl |

| E411K | Missense | Destabilizes FAD binding and tetramer integrity | Severe, reduces enzymatic activity by over 80% | uva.nl |

Epigenetic Regulation of Genes Associated with this compound Metabolism

The role of epigenetics in regulating the IVD gene and influencing the clinical picture of Isovaleric Acidemia is an emerging area of interest. Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. nih.govbinasss.sa.cr While direct epigenetic regulation of the IVD gene has not yet been extensively documented, the significant clinical variability observed in IVA, even among individuals with the same IVD mutations, suggests that epigenetic or other modifying factors may be at play. cocukmetabolizma.comresearchgate.net

Research Models for Studying Genetic Disorders of this compound Metabolism

To better understand the pathophysiology of Isovaleric Acidemia and to develop and test new therapeutic strategies, researchers rely on various experimental models. These models range from cell-based systems to whole animal models, each offering unique advantages for studying the disease.

In vitro Cell Culture Systems for Functional Enzyme Analysis

In vitro cell culture systems are invaluable tools for studying the functional consequences of IVD gene mutations at the cellular level. nih.govpnas.org Patient-derived cells, particularly skin fibroblasts, have historically been used to demonstrate deficiencies in IVD enzyme activity. pnas.org In these cells, researchers can measure the residual activity of the IVD enzyme and assess the cell's ability to metabolize leucine and its derivatives. pnas.org

More recently, advances in gene-editing technologies, such as CRISPR/Cas9, have enabled the creation of more sophisticated cell-based models. nih.gov For example, researchers have developed an IVD null HEK293T cell line, in which the IVD gene has been knocked out. nih.gov This "blank slate" cell line can then be transfected with plasmids containing either the normal IVD gene or various mutant versions of the gene. nih.gov This allows for the direct assessment of the impact of specific mutations on IVD protein expression and enzyme function in a controlled environment. nih.govnih.govresearchgate.net These in vitro systems are crucial for characterizing variants of uncertain significance (VUS) identified through genetic testing, helping to determine whether a newly discovered variant is pathogenic. nih.gov

| Model System | Description | Applications | Reference |

|---|---|---|---|

| Patient-derived Fibroblasts | Skin cells cultured from individuals with Isovaleric Acidemia. | Demonstrating specific IVD enzyme deficiency, assessing residual enzyme activity. | pnas.org |

| CRISPR/Cas9-edited HEK293T cells (IVD null) | A human cell line in which the IVD gene has been knocked out using CRISPR/Cas9 technology. | Functional analysis of IVD variants, determining the pathogenicity of mutations, high-throughput screening of VUS. | nih.gov |

| Patient-derived Lymphocytes | White blood cells isolated from patients. | Analysis of IVD protein levels and enzyme activity. | researchgate.net |

Genetically Engineered Animal Models for Pathway Elucidation

Genetically engineered animal models, particularly mice, provide a means to study the systemic effects of IVD deficiency and to explore the complex interactions between genetics, metabolism, and clinical phenotype in vivo. nih.gov These models are instrumental in elucidating disease pathways and for the preclinical testing of novel therapies.

A naturally occurring mouse model of Isovaleric Acidemia has been identified in the 129S2/SvPasCrl inbred mouse strain. nih.gov These mice have an exonic splice mutation in the Ivd gene that leads to partial skipping of an exon and subsequent IVD protein deficiency. nih.gov As a result, they exhibit elevated plasma levels of C5-carnitine, a key biochemical marker of IVA in humans. nih.gov This mouse model allows for the investigation of the long-term consequences of the disease and the efficacy of therapeutic interventions in a living organism. nih.gov

In addition to naturally occurring models, researchers can create knockout mice where the Ivd gene is intentionally deleted or inactivated. maayanlab.cloudnih.govjax.org These knockout models can be designed as either constitutive knockouts, where the gene is absent throughout development, or conditional knockouts, where the gene can be deleted in specific tissues or at specific times. nih.govnih.govbiologists.com While a specific Ivd knockout mouse model for IVA was not detailed in the search results, the creation of such models for other organic acidemias, like methylmalonic aciduria and propionic acidemia, demonstrates the feasibility and utility of this approach for studying inherited metabolic disorders. cocukmetabolizma.com

CRISPR-Cas9 and Other Gene Editing Approaches for Modeling and Intervention Studies

The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (CRISPR-Cas9) system has transformed the field of genetic engineering and offered powerful tools for studying inherited metabolic disorders (IEMs). researchgate.netresearchgate.net This technology allows for precise and efficient editing of the genome, facilitating the creation of sophisticated cellular and animal models that faithfully replicate human diseases. researchgate.netnih.gov Furthermore, CRISPR-Cas9 holds significant promise for developing novel therapeutic interventions that aim to correct the underlying genetic mutations responsible for these conditions. researchgate.netnih.gov

Creation of Animal and Cellular Models

A primary application of CRISPR-Cas9 in the context of IEMs is the generation of genetically modified animal and cellular models. researchgate.net These models are indispensable for investigating disease mechanisms, understanding the function of specific genes, and testing the pathogenicity of genetic variants. nih.govbiosynsis.com

Cellular Models: Researchers have successfully used CRISPR-Cas9 to engineer cell lines that model disorders associated with elevated this compound.

Isovaleric Acidemia (IVA): To better understand the clinical impact of variants of uncertain significance (VUS) in the IVD gene identified through newborn screening, a human embryonic kidney (HEK293T) cell line with a complete knockout of the IVD gene was created using a dual single-guide RNA (sgRNA) CRISPR/Cas9 strategy. researchgate.netnih.govnih.gov This "IVD null" cell line provides a clean background to express different IVD variants and measure the resulting isovaleryl-CoA dehydrogenase (IVDH) enzyme activity, allowing for a rapid functional assessment to determine if a variant is pathogenic. nih.govnih.gov This approach helps to clarify ambiguous genetic findings from newborn screening programs. researchgate.net

Mevalonate (B85504) Kinase Deficiency (MKD): Monocytic THP-1 cell lines have been generated using CRISPR/Cas9 to mimic both the severe (mevalonic aciduria) and milder forms of MKD. frontiersin.org These cellular models replicate the biochemical and pro-inflammatory characteristics of the disease, with the severity of the phenotype correlating to the residual level of mevalonate kinase protein. frontiersin.org These models are valuable for studying the molecular mechanisms that lead to the pro-inflammatory state in MKD. frontiersin.org

3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMGCLD): Genetically engineered cell lines with the HMGCL gene knocked out are available. biosynsis.com These models are crucial for investigating the metabolic consequences of HMG-CoA lyase dysfunction, studying the pathways of ketogenesis and leucine metabolism, and identifying potential therapeutic targets. biosynsis.com

Animal Models: The ability to create specific genetic modifications in animals has provided deeper insights into the pathophysiology of these complex disorders.

Mevalonate Kinase Deficiency (MKD): Researchers have utilized gene editing to develop mouse models that mimic the metabolic mutations found in MKD patients. news-medical.net These models were instrumental in discovering that increases in core body temperature can trigger the inflammatory flares characteristic of the disease by worsening the impact of the mutated enzyme. news-medical.net The models also helped establish a threshold of enzyme activity below which disease symptoms appear. news-medical.net

3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMGCLD): CRISPR-Cas9 has been used to introduce targeted knockouts of the HMGCL gene in mice. claremont.edu While some studies noted that complete knockout of HMGCL in mice could be embryonically lethal, these models are valuable for exploring the complex role of ketone body synthesis and metabolism. claremont.edu

Table 1: Examples of Gene-Edited Models for IEMs Involving this compound

| Disorder | Gene Edited | Model System | Key Research Application |

|---|---|---|---|

| Isovaleric Acidemia (IVA) | IVD | Human Cell Line (HEK293T) | Functional characterization of genetic variants of uncertain significance (VUS) found in newborn screening. researchgate.netnih.govnih.gov |

| Mevalonate Kinase Deficiency (MKD) | MVK | Human Cell Line (THP-1) | Studying molecular mechanisms of the pro-inflammatory phenotype and correlating it with residual enzyme activity. frontiersin.org |

| Mevalonate Kinase Deficiency (MKD) | Mvk | Mouse | Investigating triggers for inflammatory flares and determining disease severity thresholds based on enzyme activity. news-medical.net |

| 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMGCLD) | HMGCL | Human Cell Line | Investigating metabolic consequences of the enzyme deficiency and identifying potential therapeutic targets. biosynsis.com |

| 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMGCLD) | Hmgcl | Mouse | Exploring the role of ketone body synthesis and metabolism in health and disease. claremont.edu |

Therapeutic Intervention Studies

Gene editing, particularly with CRISPR-Cas9, represents a frontier in therapeutic development for monogenic IEMs, as it offers the potential to permanently correct the disease-causing mutation in a patient's own cells. researchgate.net While much of the research is in preclinical stages, the findings are promising.

Gene therapy for IEMs can be broadly approached in two ways:

In vivo therapy: A vector, often an adeno-associated virus (AAV), is used to deliver the CRISPR-Cas9 components directly into the patient's body to edit cells in their natural environment, such as the liver. nih.govucl.ac.uk

Ex vivo therapy: Cells, like hepatocytes or hematopoietic stem cells, are harvested from the patient, genetically corrected in a laboratory setting using CRISPR-Cas9, and then transplanted back into the patient. ucl.ac.ukmdpi.com

Research in Specific Disorders:

Isovaleric Acidemia (IVA): Recent advances in CRISPR-Cas9 technology have significantly accelerated the development of gene therapies for IVA. dataintelo.com Preclinical studies are underway to evaluate the safety and efficacy of using viral vectors to deliver a functional copy of the IVD gene to target cells, which could provide a long-term solution. dataintelo.com

Mevalonate Kinase Deficiency (MKD): Gene therapy is considered a highly promising research avenue for MKD, with the ultimate goal of correcting the underlying MVK gene defect. numberanalytics.com Although clinical trials have not been reported, preclinical studies have shown encouraging results, paving the way for future therapeutic development. numberanalytics.comfrontiersin.org

3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMGCLD): For severe metabolic disorders like HMGCLD, gene editing strategies such as CRISPR-Cas9 are viewed as having the potential to outperform conventional gene replacement therapy. researchgate.net This is because gene editing aims to correct the actual genetic mutation in the host's DNA, rather than just supplying a functional copy of the gene, which could lead to more stable and regulated enzyme expression. researchgate.net

Table 2: Investigational Gene Editing Approaches for IEMs

| Disorder | Therapeutic Strategy | Research Stage & Description |

|---|---|---|

| Isovaleric Acidemia (IVA) | Gene Therapy (CRISPR-Cas9) | Preclinical/Investigational: Efforts are focused on using viral vectors to deliver the therapeutic gene to correct the enzyme deficiency. dataintelo.com |

| Mevalonate Kinase Deficiency (MKD) | Gene Therapy | Preclinical: Research is ongoing to develop methods to correct the underlying MVK genetic defect, with promising early results. numberanalytics.comfrontiersin.org |

| 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency (HMGCLD) | Gene Editing (CRISPR-Cas9) | Conceptual/Preclinical: Considered a potential future therapeutic strategy to directly correct mutations in the HMGCL gene, possibly outperforming conventional gene therapy. researchgate.net |

Advanced Analytical Methodologies for 4 Hydroxyisovaleric Acid Research

Chromatographic Separation Techniques for 4-Hydroxyisovaleric Acid

Chromatographic techniques are fundamental in the analysis of this compound, allowing for its separation from other complex components in a sample prior to detection. The choice of technique depends on the specific research question, the required sensitivity, and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for both the qualitative identification and quantitative measurement of this compound. hku.hkgoogle.compjoes.comdokumen.pub In this method, volatile derivatives of the acid are separated based on their boiling points and affinity for the chromatographic column before being detected by a mass spectrometer.

For qualitative analysis, the mass spectrometer provides a unique fragmentation pattern, or mass spectrum, for the derivatized this compound, which serves as a chemical fingerprint for its identification. pjoes.com This is particularly useful in screening for a wide range of organic compounds in a sample. pjoes.com Quantitative analysis is typically achieved by using an internal standard, often a stable isotope-labeled version of the analyte, which is added to the sample in a known amount. google.com By comparing the peak area of the analyte to that of the internal standard, a precise concentration can be determined. google.com Derivatization, such as trimethylsilylation, is a common and often necessary step to increase the volatility and thermal stability of this compound for GC-MS analysis. hku.hkpjoes.com

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Description |

| Derivatization Agent | Trimethylsilyl (B98337) (TMS) esters are commonly formed to increase volatility. hku.hkpjoes.com |

| Column Type | Capillary columns with various stationary phases are used for separation. |

| Ionization Mode | Electron Impact (EI) is typically used for generating characteristic mass spectra. google.com |

| Detection | A mass spectrometer detects and quantifies the separated compounds. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool in the analysis of this compound, particularly in the context of metabolomics and newborn screening. dokumen.pub This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. A key advantage of LC-MS/MS is its ability to analyze non-volatile and thermally labile compounds without the need for derivatization. hku.hk

In newborn screening, LC-MS/MS is used for the detection of acylcarnitines, including those related to the metabolic pathway of this compound. dokumen.pub The high sensitivity and specificity of tandem mass spectrometry allow for the rapid and reliable identification of metabolic disorders from dried blood spots. dokumen.pub A liquid chromatography mass spectrometry method has also been developed for alloisoleucine which can serve as a second-tier test for newborn screening. dokumen.pub

High-Performance Liquid Chromatography (HPLC) for Specific Research Applications

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, especially when coupled with detectors other than mass spectrometry or for specific research purposes. nih.govuva.nl HPLC separates compounds based on their interactions with a stationary phase packed in a column and a mobile liquid phase. While often coupled with MS, HPLC can also be used with other detectors like UV or fluorescence detectors, although this may require derivatization to make the compound detectable. Research has explored the use of innovative HPLC methods, such as those employing chiral columns, for the separation of related compounds. uni-regensburg.de

Mass Spectrometry-Based Metabolomics for Comprehensive Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on mass spectrometry. This approach allows for a comprehensive understanding of the metabolic state and can reveal alterations in pathways associated with this compound.

Targeted Metabolomics Approaches for this compound and Related Analytes

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, including this compound and other related compounds. uva.nluva.nl This approach offers high sensitivity and specificity, making it ideal for hypothesis-driven research and clinical diagnostics. nih.gov In the context of inborn errors of metabolism, targeted metabolomics using techniques like LC-MS/MS is the standard for quantifying specific biomarkers. nih.govuva.nl For instance, in isovaleric acidemia, targeted analysis of urine and blood is performed to measure levels of N-isovalerylglycine, 3-hydroxyisovaleric acid, and C5-carnitine. uva.nl

Table 2: Key Analytes in Targeted Metabolomics for Isovaleric Acidemia

| Analyte | Biological Matrix | Significance |

| N-isovalerylglycine | Urine, Blood | Primary diagnostic marker. uva.nl |

| 3-Hydroxyisovaleric acid | Urine, Blood | Primary diagnostic marker. uva.nl |

| Isovalerylcarnitine (C5) | Urine, Blood | Indicates disruption in leucine (B10760876) catabolism. nih.govuva.nl |

| This compound | Urine | A metabolite observed in isovaleric acidemia. uva.nluva.nlpageplace.de |

Untargeted Metabolomics for Discovery of Novel Pathways or Associations

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate a global metabolic profile. uva.nl This discovery-driven approach is valuable for identifying novel biomarkers and understanding the broader metabolic consequences of diseases or experimental conditions. eur.nl By comparing the metabolomes of different groups (e.g., healthy vs. diseased), researchers can uncover new pathways or associations involving this compound. nih.goveur.nl

For example, untargeted metabolomics studies using GC-MS or LC-MS have the potential to identify previously unknown metabolites that are altered in conditions where this compound is elevated. uva.nluni-regensburg.de This can provide new insights into the pathophysiology of metabolic disorders. eur.nl In one study, an untargeted metabolomics approach was used to analyze lung tissue during influenza infection, revealing that this compound was among the lipid metabolites that were significantly altered. nih.gov Another study on the effects of the APOE4 gene, a risk factor for Alzheimer's disease, utilized untargeted metabolomics and identified potential matches for this compound among differentially altered metabolite features. biorxiv.org

Isotopic Tracing Techniques for Flux Analysis in Metabolic Studies

Isotopic tracing is a powerful technique used to elucidate metabolic pathways and quantify the flux of metabolites through these pathways. In the context of this compound, stable isotopes, typically carbon-13 (¹³C), are used to label precursor molecules. pnas.orgnih.gov By tracking the incorporation of these isotopes into this compound and other related metabolites, researchers can map its metabolic origins and understand the dynamics of its production and consumption. pnas.orgnih.gov

Metabolic flux analysis (MFA) with stable isotopes, such as ¹³C, is a primary method for determining intracellular fluxes. researchgate.net This involves culturing cells or organisms in media where a primary carbon source, like glucose or an amino acid, is replaced with its ¹³C-labeled counterpart. nih.gov Gas chromatography-mass spectrometry (GC-MS) is then commonly employed to analyze the mass isotopomer distributions of key metabolites, including this compound. pnas.orgnih.gov The pattern of ¹³C enrichment reveals the metabolic pathways that were active in the synthesis of the compound. pnas.org

For instance, studies have utilized ¹³C-labeled glucose and amino acids to trace the carbon flow in Chinese Hamster Ovary (CHO) cell cultures, identifying various metabolic by-products, including 2-hydroxyisovaleric acid. pnas.orgnih.gov This approach allows for the identification of the specific precursors that contribute to the carbon backbone of this compound.

Key applications of isotopic tracing in this compound research include:

Identifying the precursor molecules for its biosynthesis.

Quantifying the rate of its production (metabolic flux).

Understanding how its metabolism is altered in different physiological or pathological states.

A study on CHO cells demonstrated that comprehensive ¹³C stable-isotope tracing of amino acids and glucose could identify secreted by-products and their origins. nih.gov This research successfully identified several metabolites, including 2-hydroxyisovaleric acid, and traced their derivation from precursors like glucose and specific amino acids. nih.gov

Advanced Sample Preparation and Derivatization Strategies for Diverse Research Matrices

The accurate and sensitive analysis of this compound in various biological and research matrices necessitates robust sample preparation and derivatization techniques. These steps are crucial for removing interfering substances, concentrating the analyte, and enhancing its detectability by analytical instruments.

Extraction and Enrichment Protocols for Biological Samples (e.g., cell cultures, animal tissues, microbial broths)

The choice of extraction method for this compound depends heavily on the biological matrix being studied. Common techniques aim to separate the analyte from complex sample components like proteins and lipids that can interfere with analysis. nih.gov

Liquid-Liquid Extraction (LLE): This is a frequently used method for extracting organic acids from aqueous samples like urine and plasma. mdpi.com Solvents such as ethyl acetate (B1210297) are used to partition the organic acids from the aqueous phase. mdpi.comnih.gov The organic extracts are then typically dried down and reconstituted in a suitable solvent for analysis. mdpi.com

Solid-Phase Extraction (SPE): SPE offers a more selective extraction and cleanup by using a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. nih.gov This can be particularly useful for complex matrices to remove phospholipids (B1166683) and other endogenous interferences. nih.govthermofisher.com

Protein Precipitation: For serum and plasma samples, proteins are a major interference. Precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724) is a common first step to remove them. thoracickey.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, this method has been adapted for bioanalysis and involves an extraction and cleanup step that can be effective for a range of metabolites. nih.gov

The table below summarizes common extraction techniques used for organic acids in various biological samples.

| Extraction Method | Biological Matrix | Principle | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Urine, Plasma | Partitioning of the analyte between two immiscible liquid phases. | mdpi.com |

| Solid-Phase Extraction (SPE) | Serum, Plasma | Selective retention of the analyte on a solid sorbent. | nih.gov |

| Protein Precipitation | Serum, Plasma | Removal of proteins using organic solvents. | thoracickey.com |

Optimization of Derivatization Reactions for Enhanced Analytical Sensitivity

Derivatization is a critical step in the analysis of this compound, particularly for gas chromatography-based methods. This chemical modification process converts the non-volatile and polar organic acid into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection sensitivity. youtube.com

Silylation: This is one of the most widely used derivatization techniques for compounds containing active hydrogen atoms, such as the hydroxyl and carboxyl groups in this compound. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are commonly used to replace the active hydrogens with trimethylsilyl (TMS) groups. mdpi.com The reaction conditions, including temperature, time, and reagent volume, must be optimized to ensure complete derivatization. mdpi.com

Alkylation: This involves the introduction of an alkyl group. For organic acids, methyl or ethyl chloroformate (MCF or ECF) can be used for automated and high-throughput derivatization prior to GC-MS analysis. nih.gov

Acylation: This process introduces an acyl group into the molecule.

3-Nitrophenylhydrazine (3-NPH) Derivatization: For LC-MS/MS analysis, derivatization with 3-NPH can be employed to enhance the ionization efficiency and sensitivity of organic acids. kyushu-u.ac.jp Optimization of this reaction involves considering the concentration of 3-NPH, reaction temperature, and reaction time. kyushu-u.ac.jp

The following table outlines key parameters that are often optimized for derivatization reactions.

| Parameter | Description | Example from Research | Reference |

|---|---|---|---|

| Derivatizing Reagent | The chemical used to modify the analyte. | BSTFA + 1% TMCS for silylation. | mdpi.com |

| Reagent Volume | The amount of derivatizing agent used. | Optimized to 100 µL of MTBSTFA for organic acids in a plant extract. | mdpi.com |

| Reaction Temperature | The temperature at which the derivatization is carried out. | Optimized to 60 °C for dansyl derivatization. | nih.gov |

| Reaction Time | The duration of the derivatization reaction. | A reaction time of 20 minutes was found to be optimal for dansyl derivatization. | nih.gov |

Mechanistic Investigations of 4 Hydroxyisovaleric Acid S Biological Roles

Involvement of 4-Hydroxyisovaleric Acid in Cellular Signaling and Regulation

This compound (4-HIA), a metabolite in the degradation pathway of the branched-chain amino acid (BCAA) leucine (B10760876), is emerging as a molecule of interest in cellular processes. While direct research on 4-HIA is limited, its position within the well-studied leucine metabolism pathway allows for informed hypotheses regarding its potential roles in cellular signaling and regulation. Leucine itself is a critical signaling molecule, particularly in the regulation of protein metabolism and energy homeostasis.

While direct studies on this compound's effect on protein turnover are not extensively documented, its metabolic precursor, leucine, is a well-established modulator of protein synthesis and degradation. Leucine acts as a potent signaling molecule that stimulates muscle protein synthesis and can inhibit proteolysis, thereby promoting a positive nitrogen balance. hmdb.camdpi.com This regulation is primarily mediated through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. unav.edu

The mTORC1 pathway is a central regulator of cell growth and proliferation, integrating signals from growth factors, energy status, and amino acids. wikipedia.orgnih.gov Leucine activates mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mdpi.comunav.edu This cascade of events leads to an increase in the translation of mRNA and the synthesis of proteins required for muscle growth. frontiersin.org Given that this compound is a downstream metabolite of leucine, its cellular concentrations are linked to leucine availability and catabolism. Perturbations in leucine metabolism, such as in the genetic disorder isovaleric acidemia where derivatives of isovaleryl-CoA (a precursor to 4-HIA) accumulate, can disrupt cellular homeostasis, although the specific impact on mTOR signaling by 4-HIA itself requires further investigation. nih.govmdpi.com

Table 1: Influence of Leucine Metabolism on Protein Turnover Pathways

| Molecule/Pathway | Function | Effect of Leucine Activation | Key Downstream Effectors |

|---|---|---|---|

| Leucine | Essential Branched-Chain Amino Acid | Potent stimulator of protein synthesis and inhibitor of degradation. hmdb.canih.govnih.gov | mTORC1 mdpi.com |

| mTORC1 | Serine/threonine kinase | Activated by leucine; central regulator of cell growth and protein synthesis. unav.edu | S6K1, 4E-BP1 frontiersin.org |

| S6K1 | Kinase | Phosphorylated by mTORC1; promotes mRNA translation and ribosome biogenesis. nih.gov | Ribosomal protein S6 mdpi.com |

| 4E-BP1 | Translational repressor | Phosphorylated by mTORC1, leading to its inactivation and release of eIF4E. unav.edu | eIF4E frontiersin.org |

This compound is classified as a hydroxy fatty acid and is implicated in fatty acid metabolism, where it may serve as an energy source. hmdb.ca Its metabolic origins are tied to the catabolism of leucine, a process that occurs within the mitochondria. The breakdown of leucine generates acetyl-CoA and acetoacetate, which are key intermediates in the tricarboxylic acid (TCA) cycle and ketogenesis, respectively, highlighting the pathway's importance in energy production.

While direct experimental data on 4-HIA's impact on mitochondrial bioenergetics is scarce, studies on its isomer, 3-hydroxyisovaleric acid (3-HIA), offer potential insights. In conditions of impaired leucine metabolism, such as biotin (B1667282) deficiency or the inborn error of metabolism 3-methylcrotonyl-CoA carboxylase deficiency, elevated levels of 3-hydroxyisovaleryl-CoA can accumulate. benthamopen.comfrontiersin.org This accumulation can disrupt the mitochondrial acyl-CoA:free CoA ratio, which may lead to mitochondrial toxicity and impaired cellular respiration. benthamopen.comfrontiersin.org Detoxification occurs through the formation of 3-hydroxyisovaleric acid. frontiersin.org Although a different isomer, this mechanism highlights a potential role for hydroxyisovaleric acids in mitochondrial homeostasis under conditions of metabolic stress. The electron transport chain, located on the inner mitochondrial membrane, is the site of oxidative phosphorylation and the primary consumer of cellular oxygen. nih.govmdpi.com The proper functioning of this chain is critical for ATP synthesis, and disruptions in metabolite pools, such as the acyl-CoA:CoA ratio, can impair its efficiency. benthamopen.com

Table 2: Potential Roles of Hydroxyisovaleric Acids in Mitochondrial Energy Metabolism

| Metabolic Aspect | Description | Potential Involvement of 4-HIA | Supporting Context |

|---|---|---|---|

| Energy Source | Metabolized through fatty acid pathways to produce energy. | Listed as a potential energy source in metabolic databases. hmdb.ca | Leucine catabolism yields key energy intermediates like acetyl-CoA. |

| Mitochondrial Homeostasis | Maintaining stable mitochondrial function and metabolite pools. | May play a role in buffering acyl-CoA intermediates during metabolic stress. | The isomer 3-HIA is formed to detoxify accumulated 3-hydroxyisovaleryl-CoA. frontiersin.org |

| Electron Transport Chain (ETC) | Series of protein complexes that create a proton gradient for ATP synthesis. nih.gov | Altered levels could indirectly impact the ETC by affecting the acyl-CoA:CoA ratio. | Accumulation of acyl-CoAs can lead to mitochondrial toxicity and inhibit respiration. benthamopen.com |

The direct role of this compound in oxidative stress and antioxidant defense is not well characterized. However, as a branched-chain hydroxy fatty acid, its potential involvement can be inferred from the properties of its metabolic precursors and related compounds. hmdb.ca The metabolism of branched-chain amino acids, including leucine, is linked to the cellular redox state. For instance, supplements rich in BCAAs have been shown to have antioxidant effects in animal models of nonalcoholic steatohepatitis by reducing oxidative stress. mdpi.com

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, particularly mitochondrial respiration. researchgate.net An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage lipids, proteins, and DNA. mdpi.com Antioxidants mitigate this damage by scavenging free radicals or participating in enzymatic defense systems. mdpi.com While a 1979 study noted the antioxidant properties of BCAA derivatives, specific research into 4-HIA is lacking. nih.gov Given that many organic acids and fatty acids possess some capacity to interact with ROS, it is plausible that 4-HIA could have a role in the cellular antioxidant network, although this remains to be experimentally verified.

This compound as a Biomarker Candidate in Non-Clinical Research

The identification of novel biomarkers is critical for the early detection and understanding of complex diseases. Metabolomics, the comprehensive study of small molecules in a biological system, has become an essential tool for identifying such biomarkers. mdpi.com this compound has been noted in various metabolomic studies, suggesting its potential as a biomarker in specific pathological contexts.

The utility of this compound as a biomarker has been explored in the context of metabolic diseases, though data from animal models remains limited. One presentation on the metabolomics of diabetes included this compound among a list of metabolites of interest, suggesting a potential link to this metabolic disorder. unav.edu In a study on non-alcoholic fatty liver disease (NAFLD), an increase in the related compound 2-hydroxy-3-methylbutyric acid was observed and linked to chronic intestinal inflammation. benthamopen.com

Animal models are crucial for studying the pathophysiology of human diseases and for biomarker discovery. nih.gov Models of type 2 diabetes, such as high-fat diet-fed or streptozotocin-induced rodents, allow for the investigation of metabolic shifts that precede or accompany the disease state. mdpi.commdpi.com Similarly, animal models of inflammation, such as collagen-induced arthritis, are used to study the systemic metabolic effects of chronic inflammatory conditions. nwu.ac.za While metabolomic studies of these models have identified broad changes in amino acid and lipid metabolism, specific reports detailing the modulation of this compound are not prevalent. mdpi.comnwu.ac.za However, given its origin from leucine, a BCAA whose levels are frequently altered in obesity and insulin (B600854) resistance, 4-HIA remains a plausible candidate biomarker requiring further validation in targeted animal studies. mdpi.com

Table 3: this compound and Related Metabolites in Disease Models

| Disease Model/Condition | Metabolite(s) | Observed Change | Potential Implication |

|---|---|---|---|

| Diabetes Mellitus | This compound | Identified as a metabolite of interest in a metabolomics overview. unav.edu | Potential biomarker for altered BCAA metabolism in diabetes. |

| Nonalcoholic Fatty Liver Disease (NAFLD) | 2-hydroxy-3-methylbutyric acid (isomer) | Increased in patients. benthamopen.com | May be linked to chronic intestinal inflammation associated with NAFLD. benthamopen.com |

| Inflammatory Osteoarthritis (Rat Model) | General organic acids | Alterations observed in serum. mdpi.com | Indicates systemic metabolic shifts during chronic inflammation. |

| Isovaleric Acidemia | 3- and this compound | Accumulation in urine. nih.gov | Diagnostic marker for this inborn error of leucine metabolism. |

The most well-defined correlation of this compound with a metabolic perturbation comes from the study of isovaleric acidemia (IVA). IVA is an inborn error of metabolism caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, a key step in leucine catabolism. nih.govmdpi.com This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives. mdpi.com In vitro enzyme assays and metabolic profiling of patient-derived cells have confirmed that this upstream blockage results in the shunting of intermediates into alternative pathways, leading to the increased production and excretion of metabolites including 3- and this compound. nih.gov Therefore, in in vitro systems modeling IVA, 4-HIA serves as a direct marker of the specific enzymatic defect.

In vitro models are essential for dissecting cellular mechanisms. For instance, hepatocytes are used to study xenobiotic metabolism and liver pathologies, while myoblast cell lines like C2C12 are used to investigate skeletal muscle atrophy and differentiation. europa.eu Studies using C2C12 myotubes have shown that inflammatory mediators can induce muscle atrophy markers, a process involving signaling pathways like mTOR that are also regulated by leucine metabolites. europa.eu While these studies did not directly measure 4-HIA, they represent relevant in vitro systems where the impact of specific metabolic perturbations, such as the addition of leucine-derived metabolites, could be investigated to understand their direct effects on cellular processes.

Potential for Identifying Mechanistic Insights in Biomarker Discovery Studies

This compound has been identified in metabolomic studies as a biomarker, primarily associated with the inborn error of metabolism known as isovaleric acidemia. nih.gove-imd.org Its presence in urine is a key indicator of this disorder, which is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA derivatives. nih.gov The detection of this compound, alongside other metabolites like isovalerylglycine, serves as a diagnostic marker for this condition. e-imd.orgthemedicalbiochemistrypage.org

The role of this compound in biomarker discovery extends to understanding the metabolic dysregulation that occurs in organic acidemias. Its formation is a consequence of the body's attempt to detoxify and excrete the excess isovaleryl-CoA that accumulates due to the enzymatic block. themedicalbiochemistrypage.org Studying the pathways leading to the production of this compound and other related metabolites can provide mechanistic insights into the pathophysiology of isovaleric acidemia and other organic acidurias.

Metabolomic profiling studies have been instrumental in identifying and quantifying biomarkers like this compound. nih.govmdpi.com These advanced analytical techniques allow for a broad snapshot of the metabolic state of an individual, revealing disruptions in biochemical pathways. esmed.org The consistent appearance of this compound in patients with isovaleric acidemia underscores its potential not only as a diagnostic marker but also as a tool to monitor disease progression and response to treatment. Further investigation into the downstream effects of this compound accumulation may reveal more about the specific cellular and systemic consequences of this metabolic disruption.

| Context | Key Findings | Significance |

|---|---|---|

| Isovaleric Acidemia | Elevated levels in urine are a hallmark of the disease. nih.gove-imd.org | Serves as a primary diagnostic biomarker. |

| Metabolomic Profiling | Consistently identified in untargeted and targeted metabolic studies of organic acidemias. nih.govmdpi.com | Highlights disruptions in leucine metabolism and detoxification pathways. |

| Mechanistic Insights | Its formation reflects the body's response to toxic metabolite accumulation. | Provides a window into the biochemical consequences of enzyme deficiency. |

Pathophysiological Contributions in Experimental Disease Models

Study of Accumulation Effects in Model Systems of Organic Acidemias

The study of this compound in model systems of organic acidemias, particularly isovaleric acidemia, is crucial for understanding its pathophysiological contributions. In isovaleric acidemia, the genetic deficiency of isovaleryl-CoA dehydrogenase leads to the buildup of isovaleric acid and its derivatives, including this compound. nih.govwikipedia.org While isovalerylglycine is the major detoxification product, the formation of this compound represents an alternative pathway for handling the toxic excess of isovaleryl-CoA. e-imd.org

The accumulation of organic acids, including metabolites like 3-hydroxyisovaleric acid, in these disorders can lead to metabolic acidosis and mitochondrial toxicity. hmdb.ca Although direct studies on the specific toxic effects of this compound are limited, the general understanding is that the accumulation of abnormal organic acids contributes to the clinical manifestations of these diseases, which can include poor feeding, vomiting, lethargy, and neurological symptoms. wikipedia.org Animal models of organic acidemias, where the specific enzymatic defect is replicated, would be invaluable for dissecting the precise role of this compound in the disease process. Such models would allow for controlled studies on the biochemical and physiological consequences of its accumulation, independent of the other accumulating metabolites.

Investigation of this compound in Animal Models of Diabetes and other Metabolic Conditions

Direct research on the effects of this compound in animal models of diabetes and other metabolic conditions is not extensively documented in the scientific literature. However, studies on structurally similar compounds, such as 4-hydroxyisoleucine (B15566), have been conducted in rodent models of insulin resistance and type 2 diabetes. nih.govresearchgate.net These studies have shown that 4-hydroxyisoleucine can have insulinotropic and antidiabetic properties, improving glucose tolerance and insulin signaling. nih.govresearchgate.net

While these findings are for a different compound, they raise the possibility that short-chain hydroxy fatty acids, as a class, could have roles in metabolic regulation. To understand the specific effects of this compound, it would be necessary to conduct studies in established animal models of metabolic syndrome, such as the Zucker fa/fa rat or diet-induced obesity models. nih.gov Such investigations could explore whether this compound influences glucose homeostasis, insulin sensitivity, or lipid metabolism.

| Compound | Animal Model | Observed Effects |

|---|---|---|

| 4-Hydroxyisoleucine | Zucker fa/fa rats, sucrose-lipid-fed rats | Improved insulin resistance, activated PI 3-kinase activity in liver and muscle. nih.govresearchgate.net |

Research on Neurological and Systemic Effects in Model Organisms

The neurological and systemic effects of this compound have not been extensively studied in model organisms. However, the broader context of organic acidemias, where this compound is found in elevated levels, is associated with significant neurological and systemic pathology. wikipedia.org The accumulation of organic acids in the brain is thought to contribute to the neurotoxicity observed in these disorders. wikipedia.org The mechanisms are believed to involve oxidative stress and impaired energy metabolism. wikipedia.org

Animal models are critical for investigating the neurotoxic potential of specific metabolites. nih.govnih.gov For example, studies on other organic acids have utilized rodent models to examine effects on behavior, neurotransmitter levels, and neuronal integrity. researchgate.net To specifically determine the neurological impact of this compound, it would be necessary to administer the compound to model organisms and observe for any resulting neuropathological or behavioral changes.

Comparative Studies and Structural Activity Relationship Research

Differentiation and Comparative Analysis with Isomeric Compounds

Isomers, molecules that share the same molecular formula but have different arrangements of atoms, can exhibit remarkably different properties and biological activities. In the case of hydroxyisovaleric acids, the position of the hydroxyl group is a critical determinant of their metabolic fate and function.

3-Hydroxyisovaleric acid (3-HIA) is an organic acid produced during the metabolism of the branched-chain amino acid, leucine (B10760876). healthmatters.iorupahealth.comhealthmatters.io Its formation is linked to the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase. healthmatters.iorupahealth.comhealthmatters.io When this enzyme's activity is diminished, an alternative metabolic pathway is activated, leading to an increase in the production of 3-HIA. healthmatters.iorupahealth.comhealthmatters.io

Consequently, the urinary excretion of 3-HIA is recognized as a sensitive and early indicator of marginal biotin (B1667282) deficiency. rupahealth.commedchemexpress.comhealthmatters.io Elevated levels of 3-HIA can also be indicative of certain inborn errors of metabolism. healthmatters.iorupahealth.comhmdb.ca Chronically high concentrations of 3-hydroxyisovaleric acid are associated with several metabolic disorders, including 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, biotinidase deficiency, and isovaleric aciduria. healthmatters.iorupahealth.com

The accumulation of 3-HIA precursors, such as 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA, can disrupt the ratio of esterified CoA to free CoA, potentially leading to mitochondrial toxicity. healthmatters.iohmdb.canih.gov The detoxification process involves the transfer of the 3-hydroxyisovaleryl group to carnitine, forming 3-hydroxyisovaleryl carnitine, which is then transported out of the mitochondria and released as the free acid. healthmatters.iohmdb.canih.gov

The accurate quantification and differentiation of isomers like 3-hydroxyisovaleric acid and 4-hydroxyisovaleric acid are crucial for clinical diagnostics and metabolic research. Various analytical techniques are employed for this purpose, with mass spectrometry-based methods being particularly prominent.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of organic acids in biological samples. dergipark.org.trnih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection and quantification of specific isomers even at low concentrations. dergipark.org.trnih.govresearchgate.net For instance, a UPLC-MS/MS method has been developed for the precise measurement of urinary 3-HIA, which simplifies sample preparation compared to older gas chromatography-mass spectrometry (GC-MS) methods by not requiring extraction and derivatization steps. nih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another established technique for analyzing organic acids. longdom.org However, it often necessitates a derivatization step to make the compounds volatile enough for GC analysis, which can be time-consuming. dergipark.org.trlongdom.org

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific isomers being analyzed. The separation of isomers is typically achieved through chromatography, where the different physical and chemical properties of the isomers cause them to interact differently with the stationary phase of the chromatography column, leading to their separation before detection by the mass spectrometer. shimadzu.com

| Technique | Principle | Sample Preparation | Advantages | Disadvantages |

|---|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. | Often minimal, direct injection possible. nih.gov | High sensitivity and selectivity, suitable for complex matrices. dergipark.org.trresearchgate.net | Higher equipment cost. longdom.org |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Often requires derivatization to increase volatility. dergipark.org.trlongdom.org | High resolution and established libraries for identification. | Derivatization can be time-consuming. dergipark.org.tr |

While specific structural-activity relationship (SAR) studies on this compound are not extensively detailed in the provided search results, general principles of SAR can be applied. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its specific location on the carbon chain will influence the potential for these interactions with biological targets. drugdesign.org Altering the position of the hydroxyl group, as seen between 3-hydroxyisovaleric acid and this compound, can significantly change the molecule's polarity, solubility, and ability to fit into the active site of an enzyme.

For example, the metabolic pathway of 3-hydroxyisovaleric acid is well-defined and linked to leucine catabolism and biotin status. This implies a specific recognition by enzymes in that pathway. The different positioning of the hydroxyl group in this compound would likely prevent it from being a substrate for the same enzymes, leading to a different metabolic fate and biological activity.

Research on 4-Hydroxyvaleric Acid as a Related Metabolite

4-Hydroxyvaleric acid (4-HV), also known as 4-hydroxypentanoic acid, is a structurally related compound that has garnered significant interest in biotechnological applications.

In some biological systems, 4-hydroxyvaleric acid can be synthesized from levulinic acid. chemrxiv.org The conversion of levulinic acid to 4-HV is a key step in certain biotechnological production pathways. researchgate.net One proposed mechanism involves the hydrogenation of levulinic acid to form the 4-hydroxyvaleric acid intermediate, which can then undergo intramolecular esterification to yield γ-valerolactone (GVL). researchgate.net

There is substantial research into the biotechnological production of 4-hydroxyvaleric acid, primarily for its use as a monomer in the synthesis of biodegradable polymers. frontiersin.orgnih.gov Engineered microorganisms, such as Escherichia coli and Pseudomonas putida, have been developed to produce 4-HV from renewable feedstocks like levulinic acid. frontiersin.orgnih.govnih.gov

These bioproduction systems often involve the expression of specific enzymes, such as engineered 3-hydroxybutyrate (B1226725) dehydrogenase, to efficiently convert the substrate into 4-HV. frontiersin.orgnih.govacs.org Fed-batch cultivation strategies in fermenters have been optimized to achieve high titers and productivity of 4-HV. frontiersin.orgnih.govacs.org

The primary industrial application of 4-hydroxyvaleric acid is as a building block for polyhydroxyalkanoates (PHAs). frontiersin.org Incorporating 4-HV monomers into polyesters can impart desirable physical and mechanical properties, such as increased flexibility and elastomeric behavior. nih.govacs.org These 4-HV-containing biopolyesters are of interest as thermoplastic elastomers with high elongation at break, making them suitable for various applications, from films to fibers. nih.govacs.org

| Microorganism | Substrate | Key Enzyme | Production Scale | Product Titer/Yield | Reference |

|---|---|---|---|---|---|

| Engineered Escherichia coli | Levulinic Acid | Engineered 3-hydroxybutyrate dehydrogenase | 5 L fermenter | 82 g/L | frontiersin.orgnih.gov |

| Engineered Escherichia coli | Levulinic Acid | Engineered 3-hydroxybutyrate dehydrogenase and formate (B1220265) dehydrogenase | 5 L fermenter | 100.1 g/L | acs.org |

| Recombinant Pseudomonas putida | Levulinic Acid | PHA-biosynthesis genes (phaC, phaE) | 25 L and 500 L scale | Up to 15.4 mol % 4HV in polyester | nih.gov |

Broader Classification and Relationship to Other Hydroxy Acids and Short-Chain Fatty Acids

This compound is classified within several key chemical and biochemical groups, which helps to define its metabolic role and relationships with other related compounds.

Classification of this compound:

| Kingdom | Super Class | Class | Sub Class | Direct Parent |

| Organic compounds | Lipids and lipid-like molecules | Fatty Acyls | Fatty acids and conjugates | Hydroxy fatty acids |

This compound is also described as a methyl-branched fatty acid and a short-chain hydroxy acid. hmdb.ca

Its relationship with other hydroxy acids is based on the presence of a hydroxyl group on the fatty acid chain. Hydroxy acids are a broad class of organic compounds that can be categorized based on the position of the hydroxyl group (e.g., alpha-, beta-, gamma-hydroxy acids) and the length of the carbon chain. This compound, with the hydroxyl group at the fourth carbon, is a gamma-hydroxy acid.

The connection between this compound and short-chain fatty acids (SCFAs) is significant. SCFAs are generally defined as fatty acids with fewer than six carbon atoms. nih.gov this compound, with its five-carbon backbone, fits within the structural context of short-chain fatty acids, albeit with a hydroxyl functional group. SCFAs are crucial metabolic products of the gut microbiota and play vital roles in energy metabolism and cellular signaling. researcher.lifenih.gov While not a canonical SCFA produced by gut fermentation, this compound shares the short carbon chain characteristic and is involved in cellular energy and lipid metabolism. hmdb.ca

The structural relationships can be summarized as follows:

| Compound Class | Defining Feature | Relationship to this compound |

| Hydroxy Fatty Acids | Presence of a hydroxyl group on the fatty acid chain. | This compound is a direct member of this class. |

| Short-Chain Fatty Acids (SCFAs) | Aliphatic tail of two to six carbon atoms. nih.gov | This compound has a five-carbon backbone, placing it structurally within this group, though it is a hydroxy derivative. |

| Branched-Chain Fatty Acids | Presence of a methyl group (or other branches) on the carbon chain. | The "iso" structure of this compound, with a methyl group at the 3-position, makes it a branched-chain fatty acid. |

In essence, this compound sits (B43327) at the intersection of several important classes of biomolecules. Its structure as a branched-chain, short-chain, hydroxy fatty acid dictates its unique metabolic pathway, which is distinct from that of straight-chain fatty acids like 4-hydroxyvaleric acid, and connects it to the broader metabolic networks of both amino acid and lipid metabolism.

Q & A

Q. How does this compound participate in leucine metabolism?

- Methodological Answer : this compound is a byproduct of isovaleryl-CoA metabolism via IVD (isovaleryl-CoA dehydrogenase) in leucine catabolism. In isovaleric acidemia, IVD deficiency leads to accumulation of isovaleryl-CoA derivatives, including this compound, detectable via urinary organic acid profiling . Experimental models (e.g., fibroblast cultures from patients) combined with isotopically labeled [¹³C]-leucine can track metabolic flux and identify enzyme dysfunction .

Q. What synthesis routes are reported for this compound?

- Methodological Answer : Chemical synthesis typically involves hydroxylation of isovaleric acid derivatives. For example, microbial oxidation using Pseudomonas spp. or Rhodococcus spp. provides enantioselective pathways. Confirm product purity via melting point analysis, ¹H/¹³C NMR, and high-resolution MS. Cross-validate synthetic yields (reported 60–85%) against literature data using SciFinder or Reaxys .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic roles be resolved?

- Methodological Answer : Discrepancies in pathway annotations (e.g., conflicting reports on its origin from isovaleryl-CoA vs. 3-hydroxyisovaleric acid) require isotopic tracing studies. For instance, administer [U-¹³C]-leucine to cell models and analyze ¹³C-enrichment patterns in intermediates via NMR or LC-MS. Compare results across multiple model systems (e.g., knockout mice vs. human fibroblasts) to distinguish species-specific pathways .

Q. What experimental design considerations are critical for studying this compound as a biomarker?

- Methodological Answer : Cohort selection must account for confounding variables (e.g., diet, renal function). Use multivariate regression to adjust for covariates like age and BMI. Reproducibility studies should report intraclass correlation coefficients (ICC > 0.7) and coefficients of variation (CV < 15%) for analytical methods . For longitudinal studies, standardize biospecimen collection times (e.g., fasting vs. postprandial) to minimize variability .

Q. How can structural analogs of this compound interfere with its detection?

- Methodological Answer : Isomers like 3-hydroxyisovaleric acid and β-hydroxyisovaleric acid may co-elute in chromatographic methods. Optimize separation using HILIC (hydrophilic interaction liquid chromatography) or chiral columns. Confirm peak identity via MS/MS fragmentation patterns (e.g., m/z 149.0445 for this compound vs. m/z 131.0342 for 3-hydroxyisovaleric acid) .

Q. What strategies improve the stability of this compound in storage?

- Methodological Answer : Acidify biological samples (pH ≤ 3) to prevent degradation. Store at −80°C in amber vials to avoid light-induced oxidation. Add antioxidants (e.g., ascorbic acid) for long-term stability. Validate storage conditions by comparing fresh vs. frozen aliquots over 6–12 months .

Methodological Best Practices

- Data Presentation : Report raw data in supplementary materials (e.g., NMR spectra, chromatograms) and processed data in main text tables. Use ANOVA for group comparisons and Bonferroni correction for multiple testing .

- Reproducibility : Include detailed experimental protocols (e.g., derivatization steps, instrument parameters) to enable replication. Reference the Beilstein Journal’s guidelines for compound characterization .

- Conflict Resolution : Address contradictory findings by conducting meta-analyses of published datasets (e.g., HMDB, PubMed) and highlighting methodological differences (e.g., sample preparation, detection limits) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。